4-Ethoxyphenyl methyl sulfide chemical properties and molecular structure
4-Ethoxyphenyl methyl sulfide chemical properties and molecular structure
An In-depth Technical Guide to 4-Ethoxyphenyl Methyl Sulfide: Synthesis, Properties, and Molecular Characteristics
Authored by a Senior Application Scientist
Introduction: 4-Ethoxyphenyl methyl sulfide, also known as 1-ethoxy-4-(methylthio)benzene, is an aromatic thioether with significant potential as a building block in medicinal chemistry and materials science. Its structure, featuring a para-substituted benzene ring with an electron-donating ethoxy group and a versatile methylthio group, makes it a valuable intermediate for creating more complex molecular architectures. The thioether linkage, in particular, offers a reactive handle for further functionalization, most notably through oxidation to the corresponding sulfoxide and sulfone, which can modulate the electronic and steric properties of the molecule.[1] This guide provides a comprehensive overview of its chemical properties, a logical synthesis pathway with detailed protocols, and an in-depth analysis of its molecular structure and spectroscopic signature for researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-ethoxyphenyl methyl sulfide combines the features of a phenetole (ethyl phenyl ether) and a thioanisole (methyl phenyl sulfide). The ethoxy and methylthio groups are positioned para to each other on the benzene ring, which influences the molecule's polarity, reactivity, and spectroscopic characteristics.
Predicted Physicochemical Properties:
While extensive experimental data for 4-ethoxyphenyl methyl sulfide is not broadly published, its properties can be reliably estimated based on its constituent parts and structurally similar compounds, such as 1-methoxy-4-(methylthio)benzene and 4-ethoxyphenol.[2][3][4]
| Property | Predicted Value / Information | Source / Basis |
| Molecular Formula | C₉H₁₂OS | - |
| Molecular Weight | 168.26 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | Analogy to thioanisoles and phenetoles |
| Boiling Point | ~240-250 °C at 760 mmHg | Extrapolation from 4-ethoxyphenol (246.5 °C)[4] and 1-methoxy-4-(methylthio)benzene |
| Density | ~1.05 - 1.10 g/mL at 25 °C | Analogy to 1-methoxy-4-(methylthio)benzene (~1.11 g/mL)[6] |
| Refractive Index | ~1.56 - 1.58 at 20 °C | Analogy to 1-methoxy-4-(methylthio)benzene (~1.577)[7] |
| Solubility | Insoluble in water; Soluble in common organic solvents (e.g., DCM, Ether, Acetone, THF) | Standard for aryl ethers and sulfides |
Synthesis and Purification
The most logical and efficient synthesis of 4-ethoxyphenyl methyl sulfide is a two-step process starting from the readily available 4-(methylthio)phenol. This involves an O-alkylation via the Williamson ether synthesis.
Synthesis Workflow Diagram
Caption: A two-step synthesis workflow for 4-Ethoxyphenyl Methyl Sulfide.
Experimental Protocol: Williamson Ether Synthesis
This protocol is based on the well-established Williamson ether synthesis, a robust method for preparing ethers from an alkoxide and a primary alkyl halide.[8]
Materials:
-
Sodium hydroxide (NaOH) (1.1 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Ethyl iodide (CH₃CH₂I) (1.2 eq)
-
N,N-Dimethylformamide (DMF) or Acetone
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Deprotonation: To a solution of 4-(methylthio)phenol (1.0 eq) in DMF, add powdered sodium hydroxide (1.1 eq) or potassium carbonate (2.0 eq). Stir the mixture at room temperature for 30 minutes to form the sodium or potassium phenoxide salt. The formation of the phenoxide is crucial as it creates a potent nucleophile.
-
Alkylation: Add ethyl iodide (1.2 eq) dropwise to the suspension at room temperature. Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed.
-
Workup: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. Extract the aqueous layer three times with diethyl ether. The organic layers are combined.
-
Washing: Wash the combined organic layers with water and then with brine to remove any remaining DMF and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 4-ethoxyphenyl methyl sulfide.
Spectroscopic Characterization
The identity and purity of the synthesized 4-ethoxyphenyl methyl sulfide would be confirmed using a suite of spectroscopic techniques. The expected spectral data are predicted based on the analysis of its structural components and data from analogous molecules.[2][11][12]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons: Two doublets are expected in the aromatic region (approx. δ 6.8-7.3 ppm). The protons ortho to the ethoxy group will appear as a doublet, and the protons ortho to the methylthio group will appear as a downfield doublet, each integrating to 2H.
-
Ethoxy Group (CH₂): A quartet around δ 4.0 ppm due to coupling with the methyl protons.
-
Methylthio Group (SCH₃): A singlet around δ 2.5 ppm.
-
Ethoxy Group (CH₃): A triplet around δ 1.4 ppm due to coupling with the methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Aromatic Carbons: Six signals are expected.
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C-O (ipso-carbon): ~δ 158-160 ppm.
-
C-S (ipso-carbon): ~δ 128-130 ppm.
-
CH (ortho to OEt): ~δ 115 ppm.
-
CH (ortho to SMe): ~δ 127-129 ppm.
-
-
Ethoxy Group (OCH₂): ~δ 63-65 ppm.
-
Methylthio Group (SCH₃): ~δ 15-17 ppm.
-
Ethoxy Group (CH₃): ~δ 14-15 ppm.
IR (Infrared) Spectroscopy:
-
C-O-C Stretch (Aromatic Ether): Strong bands around 1240 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric).
-
Aromatic C=C Stretch: Peaks in the 1600-1450 cm⁻¹ region.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹.
-
C-S Stretch: A weak band in the 700-600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak is expected at m/z = 168.
-
Key Fragmentation:
-
Loss of an ethyl radical (-•CH₂CH₃) from the ether, leading to a fragment at m/z = 139.
-
Loss of a methyl radical (-•CH₃) from the thioether, leading to a fragment at m/z = 153.
-
Cleavage of the C-S bond could also occur.
-
Chemical Reactivity and Potential Applications
The primary site of reactivity on 4-ethoxyphenyl methyl sulfide, under many conditions, is the sulfur atom.
Oxidation to Sulfoxide and Sulfone
The thioether moiety can be selectively oxidized to a sulfoxide and further to a sulfone. This transformation is highly valuable in drug development as it significantly alters the polarity, hydrogen bonding capacity, and metabolic stability of the molecule.[13]
Caption: Oxidation pathway of the thioether to sulfoxide and sulfone.
Protocol for Oxidation to Sulfoxide: A mild and selective oxidation can be achieved using one equivalent of an oxidizing agent like hydrogen peroxide (H₂O₂) in a suitable solvent such as acetic acid.
-
Dissolve 4-ethoxyphenyl methyl sulfide (1.0 eq) in glacial acetic acid.
-
Slowly add 30% hydrogen peroxide (1.1 eq) to the solution at room temperature.
-
Stir the mixture until TLC analysis indicates complete consumption of the starting material.
-
Neutralize the solution with aqueous sodium hydroxide and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to yield the sulfoxide.
The resulting sulfoxide introduces a chiral center at the sulfur atom and acts as a hydrogen bond acceptor. Further oxidation with a stronger agent like meta-chloroperoxybenzoic acid (m-CPBA) yields the corresponding sulfone, a stable and highly polar functional group often used as a bioisostere in medicinal chemistry.
Applications in Drug Development: While specific drugs derived directly from 4-ethoxyphenyl methyl sulfide are not prominent in public literature, its structural motifs are highly relevant. The 4-alkoxy-phenylsulfide/sulfone scaffold is present in various biologically active molecules. The ability to fine-tune the oxidation state of the sulfur atom allows medicinal chemists to optimize pharmacokinetic properties such as solubility and cell permeability. This makes it a valuable intermediate for the synthesis of libraries of compounds for screening against various biological targets.
Safety and Handling
Based on analogous compounds, 4-ethoxyphenyl methyl sulfide should be handled with appropriate care in a well-ventilated laboratory fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Inhalation: Avoid breathing vapors.
-
Skin and Eye Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Yu, B., Liu, A. H., He, L. N., Li, B., Diao, Z. F., & Li, Y. N. (2012). Catalyst-free approach for solvent-depended selective oxidation of organic sulfides with oxone. Green Chemistry, 14(5), 1395-1399. [Link]
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